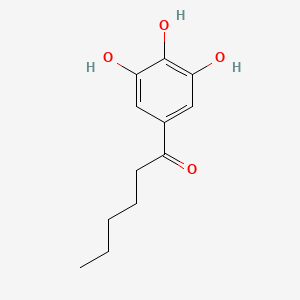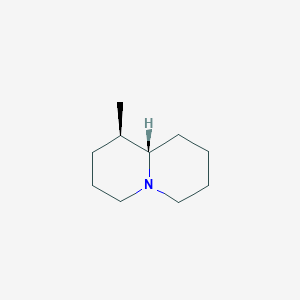
(1R,9aS)-1-Methyloctahydro-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,9aS)-1-Methyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound consists of a bicyclic system with a nitrogen atom, making it a versatile scaffold for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aS)-1-Methyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolizine using palladium on carbon as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated pressures and temperatures to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,9aS)-1-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine N-oxide derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Quinolizine N-oxide derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Various N-substituted quinolizidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,9aS)-1-Methyloctahydro-2H-quinolizine serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological pathways makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (1R,9aS)-1-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Quinolizidine: The parent compound of (1R,9aS)-1-Methyloctahydro-2H-quinolizine, known for its biological activities.
Lupinine: A naturally occurring quinolizidine alkaloid with similar structural features.
Sparteine: Another quinolizidine alkaloid with notable pharmacological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the methyl group at the 1-position and the specific configuration of the bicyclic system contribute to its distinct properties compared to other quinolizidine alkaloids.
特性
CAS番号 |
5581-88-4 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
(1R,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChIキー |
VZEGBIWAIFLVJH-ZJUUUORDSA-N |
異性体SMILES |
C[C@@H]1CCCN2[C@H]1CCCC2 |
正規SMILES |
CC1CCCN2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


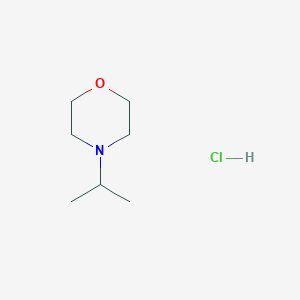
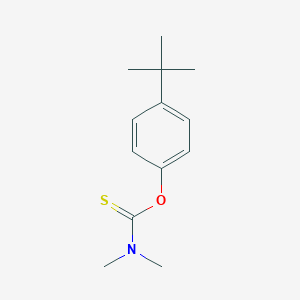

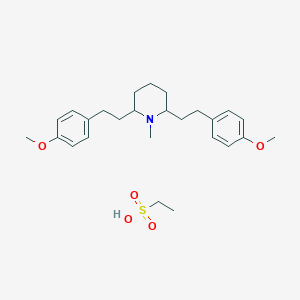

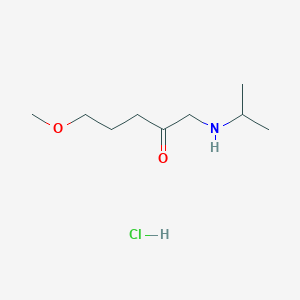
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
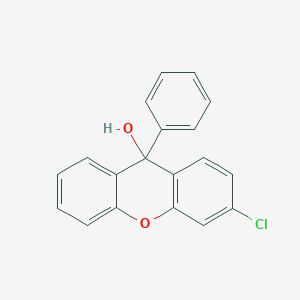
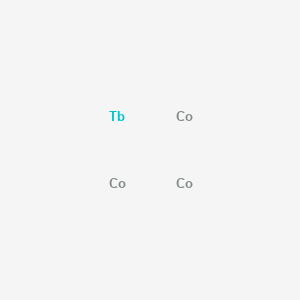
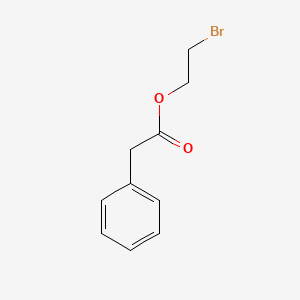

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
